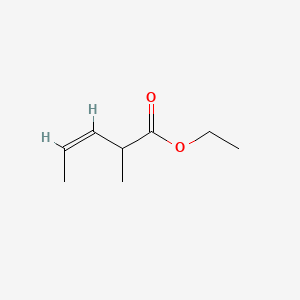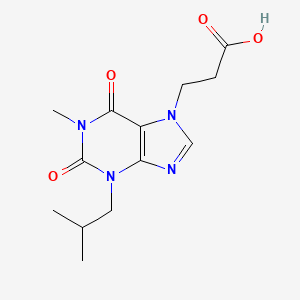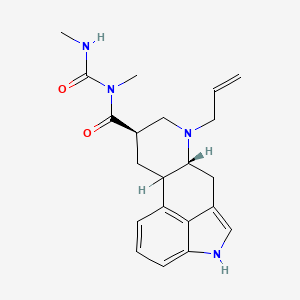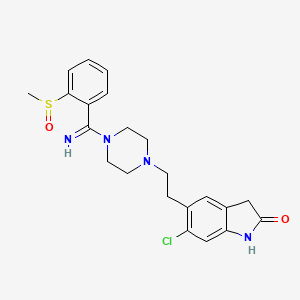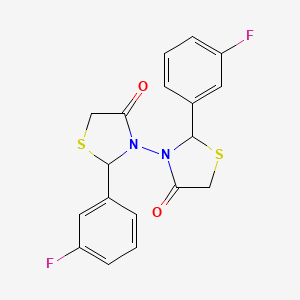
dl-2,2'-Bis(m-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of bithiazolidines. These compounds are characterized by their two thiazolidine rings, which are fused together. The presence of fluorophenyl groups adds unique properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the following steps:
Formation of Thiazolidine Rings: The thiazolidine rings can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.
Coupling of Thiazolidine Rings: The two thiazolidine rings are then coupled together using a suitable coupling agent, such as a dihalide or a disulfide.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorobenzene derivatives react with the bithiazolidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazolidine rings.
Reduction: Reduction reactions could target the carbonyl groups in the dione structure.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl groups could enhance binding affinity or selectivity for certain molecular targets.
類似化合物との比較
Similar Compounds
2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and applications.
2,2’-Bis(m-methylphenyl)(3,3’-bithiazolidine)-4,4’-dione: The presence of methyl groups could influence its solubility and interaction with other molecules.
Uniqueness: : The presence of fluorophenyl groups in dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione imparts unique electronic and steric properties, which can affect its reactivity, binding affinity, and overall behavior in various applications.
特性
CAS番号 |
95035-80-6 |
|---|---|
分子式 |
C18H14F2N2O2S2 |
分子量 |
392.4 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-3-[2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2 |
InChIキー |
UFXJCWBGCAZDOI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)N3C(SCC3=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


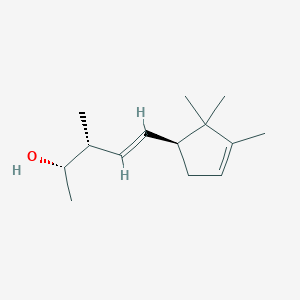
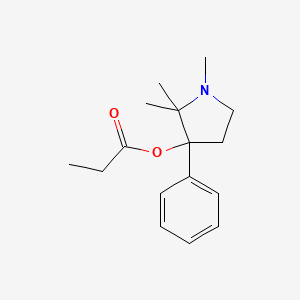

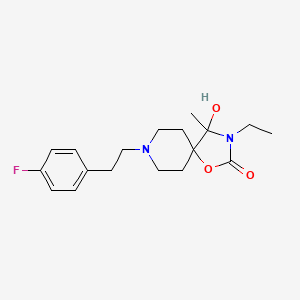


![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)
